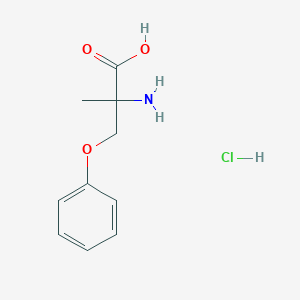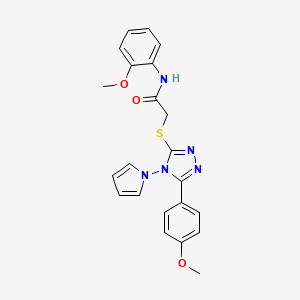
2-Acetamidophenyl 2,6-dichloropyridine-3-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetamidophenyl 2,6-dichloropyridine-3-sulfonate: is a complex organic compound that combines the structural features of acetamidophenyl and dichloropyridine sulfonate groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamidophenyl 2,6-dichloropyridine-3-sulfonate typically involves multi-step organic reactions. One common approach is to start with the preparation of 2,6-dichloropyridine, which can be synthesized by the chlorination of pyridine . The next step involves the sulfonation of 2,6-dichloropyridine to introduce the sulfonate group. Finally, the acetamidophenyl group is introduced through a coupling reaction, often using acetic anhydride and a suitable catalyst under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions: 2-Acetamidophenyl 2,6-dichloropyridine-3-sulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can be performed to modify the sulfonate group or the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions of the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Reduced pyridine or sulfonate groups.
Substitution: Substituted pyridine derivatives with various functional groups.
科学研究应用
Chemistry: In organic synthesis, 2-Acetamidophenyl 2,6-dichloropyridine-3-sulfonate is used as a building block for the synthesis of more complex molecules. It can be employed in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds .
Biology and Medicine: Its structural features make it a candidate for the design of enzyme inhibitors or receptor modulators .
Industry: In the materials science industry, this compound can be used in the synthesis of advanced materials with specific properties, such as polymers or coatings .
作用机制
The mechanism of action of 2-Acetamidophenyl 2,6-dichloropyridine-3-sulfonate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The sulfonate group can enhance the compound’s solubility and binding affinity, while the dichloropyridine moiety can participate in specific interactions with the target molecule .
相似化合物的比较
2,6-Dichloropyridine: A precursor in the synthesis of 2-Acetamidophenyl 2,6-dichloropyridine-3-sulfonate.
2,6-Dichloropyridin-3-amine: Another derivative of dichloropyridine with different functional groups.
Uniqueness: this compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both acetamidophenyl and sulfonate groups makes it versatile for various applications in synthesis and medicinal chemistry .
属性
IUPAC Name |
(2-acetamidophenyl) 2,6-dichloropyridine-3-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O4S/c1-8(18)16-9-4-2-3-5-10(9)21-22(19,20)11-6-7-12(14)17-13(11)15/h2-7H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVSSLUFMCZHKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=C(N=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[2-(2-Aminoethyl)piperidine-1-carbonyl]-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride](/img/structure/B3006215.png)
![N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pentanamide](/img/structure/B3006218.png)



![N-(2-chlorophenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B3006225.png)




![2-(4-fluorophenyl)-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}acetamide](/img/structure/B3006231.png)



